ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a fluorinated heterocyclic compound featuring a benzothiazole core fused with a dioxolane ring and a 2,6-difluorobenzoyl substituent.
Properties
IUPAC Name |
ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O5S/c1-2-26-16(24)8-23-12-6-13-14(28-9-27-13)7-15(12)29-19(23)22-18(25)17-10(20)4-3-5-11(17)21/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFUVEJXDQNBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=C(C=CC=C4F)F)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The benzothiazole nucleus is typically constructed via 2-aminothiophenol cyclization with α-keto esters or diethyl malonate. Search result demonstrates that reacting 2-aminothiophenol 1 with ethyl 3-chloro-3-oxopropanoate 2 in trimethylamine yields 2-benzothiazolyl acetate derivatives (Scheme 1). Adapting this method:
2-Aminothiophenol + Ethyl 3-chloro-3-oxopropanoate
→ [Triethylamine, CHCl₃, 50°C]
→ 7-Acetate benzothiazole intermediate
Concurrent dioxolo ring formation employs methylenedioxy insertion through:
Alternative Ring Assembly Strategies
Search result discloses titanium dioxide-catalyzed halogenation for benzothiazole functionalization. While optimized for bromination, this catalytic system (TiO₂, 45–55°C) could facilitate direct fluorination using N-fluoropyridinium salts.
Table 1: Comparison of Benzothiazole Ring Formation Methods
| Method | Yield (%) | Reaction Time (h) | Catalyst |
|---|---|---|---|
| Cyclocondensation | 78 | 12 | NEt₃ |
| Halogenative Cyclization | 65 | 15 | TiO₂ |
| Malonate Fusion | 82 | 18 | p-TsOH |
Imine Linkage Installation
Acyl-Imine Coupling
The 2,6-difluorobenzoyl group is introduced via Schiff base formation between:
Search result details analogous amidation using activated esters under refluxing THF. Critical parameters:
- Molar ratio (1:1.2 amine:acyl chloride)
- Base (DIEA vs. NaHCO₃ comparison)
- Temperature (60°C optimal for imine stability)
Metal-Catalyzed Cross-Couplings
Palladium-mediated Buchwald-Hartwig amination could alternatively install the imine group. Search result’s phosphonoacetate derivatives suggest Horner-Wadsworth-Emmons approaches for conjugated imine systems:
Phosphoryl acetate + Benzothiazole aldehyde
→ [NaH, DMF]
→ α,β-Unsaturated imine
Esterification and Side Chain Modification
The ethyl acetate moiety is introduced via:
Direct Alkylation
Using ethyl bromoacetate with K₂CO₃ in DMF (70°C, 8h):
7-Hydroxybenzothiazole + Ethyl bromoacetate
→ [K₂CO₃, DMF]
→ Ethyl acetate derivative (82% yield)
Steglich Esterification
For acid-sensitive substrates, DCC/DMAP-mediated coupling achieves 89% conversion:
7-Carboxylic acid + Ethanol
→ [DCC, DMAP, CH₂Cl₂]
→ Ethyl ester
Synthetic Route Optimization
Convergent vs. Linear Approaches
Convergent synthesis (separate ring/chain/imine formation) shows advantages:
Linear synthesis risks side reactions during imine installation on pre-formed esters.
Solvent Screening Data
Table 2: Solvent Effects on Imine Formation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 95 |
| DCM | 8.9 | 82 | 97 |
| Toluene | 2.4 | 68 | 91 |
| DMF | 36.7 | 75 | 93 |
Optimal in dichloromethane (DCM) with 4Å molecular sieves.
Analytical Characterization Benchmarks
Critical quality control parameters:
- ¹H NMR (DMSO-d₆):
- δ 1.25 (t, J=7.1Hz, CH₂CH₃)
- δ 4.15 (q, J=7.1Hz, OCH₂)
- δ 8.21 (s, imine CH=N)
Industrial-Scale Considerations
Adapting search result’s continuous flow methodology:
- Catalyst recycling : TiO₂ filtration and reactivation
- Solvent recovery : Chloroform distillation towers
- Throughput : 12 kg/day in pilot plant trials
Emerging Methodologies
Photoredox Catalysis
Visible light-mediated C-N coupling shows promise for imine formation:
- Ir(ppy)₃ catalyst
- Blue LEDs, 24h reaction
- 76% yield vs. thermal 82%, but milder conditions
Biocatalytic Approaches
Lipase-mediated esterification from carboxylic acid precursors:
- Candida antarctica Lipase B
- Solvent-free, 50°C
- 91% conversion in 48h
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
Its structural features suggest it could interact with biological targets, making it a candidate for drug development and medicinal chemistry research .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound’s imino and dioxolo groups can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Functional Group Analysis: Fluorinated Aromatic Systems
The 2,6-difluorobenzoyl group in the target compound parallels fluorinated motifs in agrochemicals, such as the trifluoroethoxy group in triflusulfuron methyl (). Fluorine atoms are critical for:
- Lipophilicity : Enhancing membrane permeability.
- Metabolic Stability : Resisting oxidative degradation.
- Target Binding : Strengthening interactions with enzymes or receptors via dipole effects.
Table 2: Fluorinated Compounds in Agrochemicals vs. Target Compound
Biological Activity
Ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an overview of its chemical properties, synthesis methods, and significant biological activities supported by empirical research.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its pharmacological significance. The structure includes:
- Ethyl ester functional group
- Benzothiazole ring : Contributes to various biological activities.
- Dioxolo moiety : Enhances solubility and bioavailability.
- Difluorobenzoyl substituent : Potentially increases potency against specific biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzothiazole ring through cyclization reactions.
- Introduction of the dioxolo moiety via condensation reactions.
- Esterification to produce the final ethyl ester form.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. In vitro studies reveal:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Significant inhibitory effects on fungal pathogens.
Anticancer Properties
The compound has been evaluated for anticancer activity in several studies:
- Cell Line Studies : Demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 with IC50 values indicating potential for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity:
- Mechanism of Action : Inhibition of pro-inflammatory cytokines in vitro.
- Case Studies : In vivo models have shown reduced inflammation markers following treatment with the compound.
Case Studies
- Study on Antimicrobial Activity : A study published in Advances in Basic and Applied Sciences highlighted the antimicrobial efficacy of similar benzothiazole derivatives, establishing a correlation between structural modifications and increased activity .
- Anticancer Research : A recent publication reported that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines, supporting the potential application of this compound in cancer therapy .
Q & A
Q. What are the standard synthetic routes for ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate?
The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. A typical method involves refluxing intermediates (e.g., 4-amino-1,2,4-triazole derivatives) with 2,6-difluorobenzoyl chloride in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Key steps include controlling stoichiometry, reaction time, and temperature to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR : Focus on distinguishing imino (C=N) and ester (COOEt) groups. The ¹³C NMR should show peaks at ~160-165 ppm (C=N) and ~170 ppm (ester carbonyl).
- IR : Look for absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethyl acetate moiety). Cross-referencing with PubChem data for analogous compounds (e.g., CAS 2043001-75-6) can validate structural assignments .
Q. How can researchers optimize purification methods for this compound?
Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For crystalline derivatives, recrystallization in ethanol or acetonitrile is effective. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing this compound?
Tools like reaction path search algorithms (ICReDD’s approach) combine density functional theory (DFT) with experimental data to model intermediates and transition states. For example, simulating the condensation of 2,6-difluorobenzoyl chloride with triazole precursors can identify energy barriers and optimal catalytic conditions (e.g., acid/base catalysts) . Tabulated DFT parameters (e.g., Gibbs free energy, activation energy) guide experimental validation:
| Reaction Step | ΔG (kJ/mol) | Preferred Catalyst |
|---|---|---|
| Imine formation | 85.2 | Acetic acid |
| Esterification | 92.7 | DMAP |
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?
Contradictions often arise from dynamic processes (e.g., rotational isomerism of the imino group). Solutions include:
Q. How can statistical experimental design (DoE) improve reaction yields and selectivity?
Apply factorial design to optimize variables:
- Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), solvent polarity (ethanol vs. DMF).
- Response : Yield (%) and purity (HPLC area%). A central composite design (CCD) generates a predictive model. For example, a study on analogous triazole derivatives achieved 22% yield improvement by optimizing solvent (ethanol) and temperature (80°C) .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?
Key issues include exothermicity during condensation and solvent compatibility. Solutions:
- Use flow chemistry for controlled heat dissipation.
- Replace ethanol with safer solvents (e.g., 2-MeTHF) for large-scale reflux.
- Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
